L-Valine 7-amido-4-methylcoumarin

Descripción general

Descripción

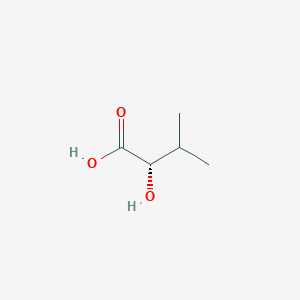

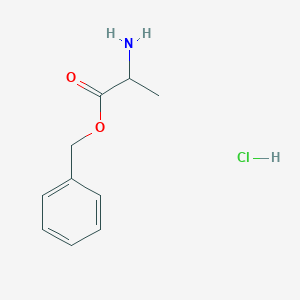

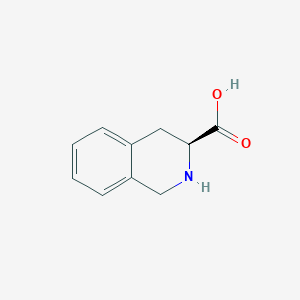

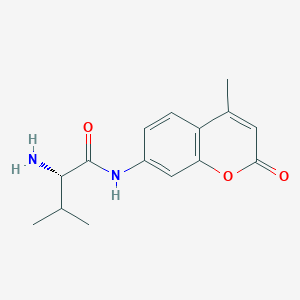

L-Valine 7-amido-4-methylcoumarin is a compound with the molecular formula C15H18N2O3 . It is a fluorogenic substrate that yields a blue fluorescent solution . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of 7-amino-4-methylcoumarin derivatives has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed . A domino three-component reaction with isatin and L-valine has also been evaluated .Molecular Structure Analysis

The molecular structure of L-Valine 7-amido-4-methylcoumarin is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)C@HC(=O)Nc1ccc2OC(=O)C=C(C)c2c1 . The compound has a molecular weight of 389.35 . Chemical Reactions Analysis

The chemical reactivity of 7-amino-4-methylcoumarin in a domino three-component reaction with isatin and L-valine has been evaluated . The 1,3-dipolar cycloaddition of azomethine ylide generated in situ from isatin and L-valine to the spiro-adduct yields good results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.32 g/mol. It is recommended to store the compound at a temperature of -20°C .Aplicaciones Científicas De Investigación

Fluorescence Reference Standard

L-Valine 7-amido-4-methylcoumarin: can be used as a fluorescence reference standard. This application is crucial for calibrating fluorescence-based assays and ensuring the accuracy of experimental results .

Enzyme Substrate for Aminopeptidase Activity Assays

This compound serves as a substrate in fluorescence-based soil assays to determine leucine aminopeptidase activity, which is essential in studying enzyme kinetics and functions .

Kinetic Studies of Methionine Aminopeptidase

It is used to study the kinetics of methionine aminopeptidase (hMetAP2), providing insights into the enzyme’s specificity and reaction mechanisms .

Proteomics Research

L-Valine 7-amido-4-methylcoumarin: is utilized in proteomics research to understand protein interactions and functions, which can lead to discoveries in drug development and disease treatment .

Mecanismo De Acción

Target of Action

L-Valine 7-amido-4-methylcoumarin is a biochemical used in proteomics research . The primary target of this compound is aminopeptidase , an enzyme that cleaves amino acids from the N-terminus of proteins and peptides .

Mode of Action

The compound exploits the enzyme’s preference for certain peptide linkages . The AAPV (Ala-Ala-Pro-Val) sequence in this compound is specifically recognized and cleaved between the valine and the AMC (7-amido-4-methylcoumarin) moiety . This cleavage results in the release of a fluorescent AMC group, which can be detected and measured .

Biochemical Pathways

It is known that aminopeptidases play a crucial role in protein degradation and turnover, and they are involved in many biological processes, including peptide hormone processing and maturation, antigen presentation, and protein recycling .

Pharmacokinetics

The compound’s molecular weight (27432 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The cleavage of the AAPV sequence by aminopeptidase results in the release of a fluorescent AMC group . This fluorescence can be used to measure the activity of aminopeptidase, providing a useful tool for proteomics research .

Safety and Hazards

Direcciones Futuras

The compound has shown a wide range of biological applications, making it an attractive scaffold for the discovery of newer drugs . It has been used as a precursor to prepare a large variety of medicinal agents . The compound has also shown promising results in differentiating between gram-positive and gram-negative bacteria .

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine 7-amido-4-methylcoumarin | |

CAS RN |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.